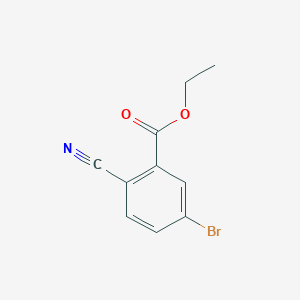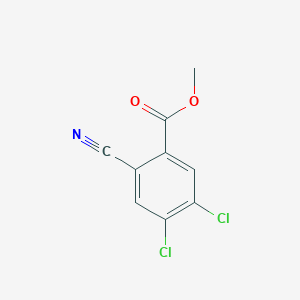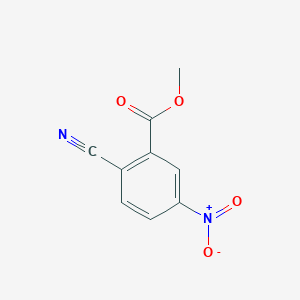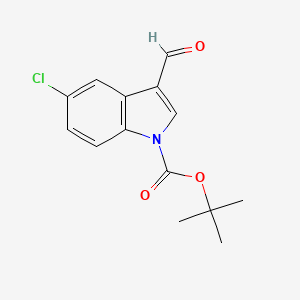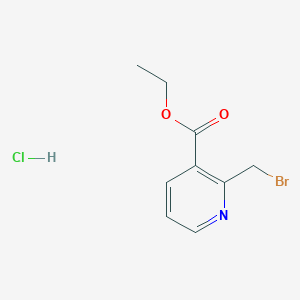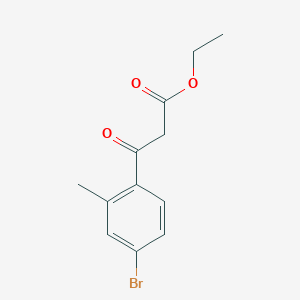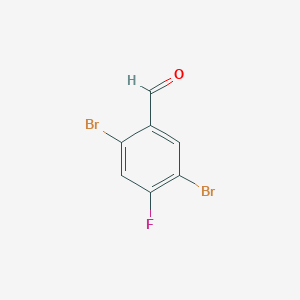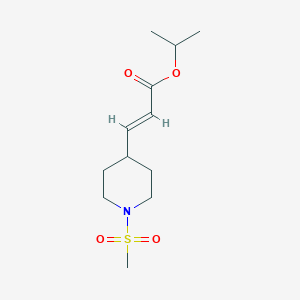
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a chemical compound with the molecular formula C12H21NO4S. It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an acrylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate typically involves the reaction of piperidine derivatives with acrylate esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine derivative, followed by the addition of the acrylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)propionate: Similar structure but with a propionate ester instead of an acrylate ester.
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)butyrate: Similar structure but with a butyrate ester instead of an acrylate ester.
Uniqueness
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylate ester allows for additional reactivity compared to its propionate and butyrate analogs, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
937282-79-6 |
|---|---|
Molekularformel |
C12H21NO4S |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
SNNFLRDFJJCFJQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
Isomerische SMILES |
CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C |
Kanonische SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




